

# 3-(Trifluoromethoxy)fluorobenzene molecular structure and weight

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## Compound of Interest

Compound Name: 3-(Trifluoromethoxy)fluorobenzene

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An In-Depth Technical Guide to **3-(Trifluoromethoxy)fluorobenzene**

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of **3-(Trifluoromethoxy)fluorobenzene**, a key fluorinated building block in modern organic synthesis.

### Introduction

**3-(Trifluoromethoxy)fluorobenzene**, also known as 1-fluoro-3-(trifluoromethoxy)benzene, is a fluorinated aromatic compound with significant utility in the fields of pharmaceutical and agrochemical research.<sup>[1][2]</sup> Its structure, which combines both a fluorine atom and a trifluoromethoxy group on a benzene ring, imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity to molecules that incorporate this moiety.<sup>[2]</sup> These characteristics make it a valuable intermediate for the synthesis of complex, biologically active compounds.<sup>[2]</sup> This document outlines its core properties, summarizes its synthetic utility, and provides a representative experimental protocol for its application in cross-coupling reactions.

## Molecular Structure and Properties

The presence of the highly electronegative trifluoromethoxy group and a fluorine atom significantly influences the reactivity and physical properties of the benzene ring.

### Chemical Identifiers

Identifier	Value
IUPAC Name	1-Fluoro-3-(trifluoromethoxy)benzene
CAS Number	1077-01-6[3][4][5]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> F <sub>4</sub> O[3][4][5]
Molecular Weight	180.10 g/mol [1][5]
InChI Key	AUKDFDQPJWJEDH-UHFFFAOYSA-N[4]
Synonyms	3-Fluorotrifluoromethoxybenzene, m-Fluorotrifluoromethoxybenzene, 3-Fluorophenyl trifluoromethyl ether[3]

### Physicochemical Properties

Property	Value
Appearance	Colorless to almost colorless clear liquid[1]
Boiling Point	78-80 °C[1]
Density	1.33 g/cm <sup>3</sup> [1]
Purity	≥99.0% (by GC)[1]

## Synthesis and Reactivity

While a specific, detailed protocol for the laboratory synthesis of **3-(trifluoromethoxy)fluorobenzene** is not readily available in published literature, the synthesis of aryl trifluoromethyl ethers, in general, follows established routes. These methods often involve the challenging introduction of the trifluoromethoxy group.

## General Synthetic Strategies:

- From Phenols: One common industrial approach involves the reaction of a corresponding phenol with carbon tetrachloride and hydrogen fluoride.[6]
- Chlorination/Fluorination Sequence: Another strategy is the chlorination of an appropriate anisole derivative to form a trichloromethyl ether, which is subsequently fluorinated using reagents like antimony trifluoride ( $SbF_3$ ) or anhydrous hydrogen fluoride (HF) to yield the trifluoromethyl ether.[7][8]

## Reactivity and Applications:

**3-(Trifluoromethoxy)fluorobenzene** is primarily used as an intermediate in organic synthesis. [1][3] The fluorinated nature of the molecule makes it a valuable building block for creating more complex molecules with enhanced properties for pharmaceutical and agrochemical applications.[2] It is particularly useful in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, where it can be coupled with various boronic acids or esters.[9]

## Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound. This protocol is a general guideline and may require optimization for specific substrates.

### Representative Protocol: Suzuki-Miyaura Cross-Coupling of **3-(Trifluoromethoxy)fluorobenzene** with an Arylboronic Acid

This procedure outlines the palladium-catalyzed cross-coupling of an aryl halide (in this case, an aryl fluoride derivative, although typically aryl bromides or iodides are more reactive) with an arylboronic acid.

#### Materials:

- 3-(Trifluoromethoxy)iodobenzene (as a more reactive analog for demonstration) (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium(II) acetate [ $Pd(OAc)_2$ ] (0.5 mol%)

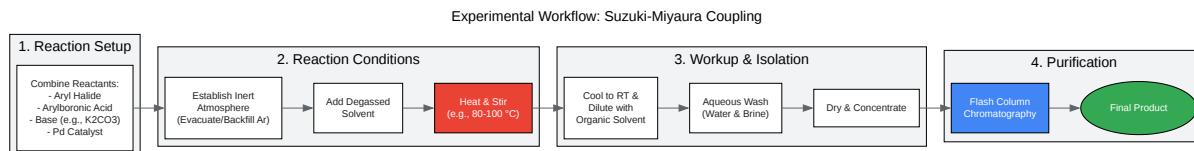
- A suitable solvent such as a mixture of toluene and water
- A base, such as potassium carbonate ( $K_2CO_3$ ) (2.0 equiv)
- Inert gas supply (Argon or Nitrogen)

#### Procedure:

- Reaction Setup: To a flame-dried reaction vessel (e.g., a Schlenk flask), add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and the palladium catalyst (0.5 mol%).
- Inert Atmosphere: Seal the vessel and alternately evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
- Solvent Addition: Add the degassed solvent system (e.g., toluene/water) via syringe.
- Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.[\[10\]](#)

## Mandatory Visualization

The following diagram illustrates a generalized workflow for the Suzuki-Miyaura cross-coupling reaction described in the experimental protocol.



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Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

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